1-(2,5-Dimethoxyphenyl)-3-pyrazin-2-ylurea
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Overview
Description
N-(2,5-DIMETHOXYPHENYL)-N’-(2-PYRAZINYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of both methoxy and pyrazinyl groups in the molecule suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHOXYPHENYL)-N’-(2-PYRAZINYL)UREA typically involves the reaction of 2,5-dimethoxyaniline with 2-pyrazinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis might involve more efficient and scalable methods, such as continuous flow chemistry or the use of automated reactors. The choice of solvents and reagents would be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHOXYPHENYL)-N’-(2-PYRAZINYL)UREA can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug development due to its biological activity.
Industry: Utilized in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-N’-(2-PYRAZINYL)UREA would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methoxy and pyrazinyl groups could play a role in binding to the target molecules, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-DIMETHOXYPHENYL)-N’-(2-PYRIDINYL)UREA: Similar structure but with a pyridinyl group instead of a pyrazinyl group.
N-(2,5-DIMETHOXYPHENYL)-N’-(2-THIAZOLYL)UREA: Contains a thiazolyl group, which might confer different biological properties.
Uniqueness
The unique combination of methoxy and pyrazinyl groups in N-(2,5-DIMETHOXYPHENYL)-N’-(2-PYRAZINYL)UREA might result in distinct chemical reactivity and biological activity compared to its analogs. This uniqueness could make it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C13H14N4O3 |
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Molecular Weight |
274.28 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-pyrazin-2-ylurea |
InChI |
InChI=1S/C13H14N4O3/c1-19-9-3-4-11(20-2)10(7-9)16-13(18)17-12-8-14-5-6-15-12/h3-8H,1-2H3,(H2,15,16,17,18) |
InChI Key |
BITRBGRYBDNKEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NC2=NC=CN=C2 |
solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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